molecular formula C11H19NO3 B13136194 Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate

Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate

Cat. No.: B13136194
M. Wt: 213.27 g/mol
InChI Key: OCLNDODUSKEADM-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate (CAS 1823327-41-8) is a versatile Boc-protected piperidine derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery. Its structure, featuring both a hydroxymethylene group and a carbamate protecting group, makes it a useful precursor for the synthesis of more complex molecules. Piperidine derivatives are fundamental scaffolds in medicinal chemistry, and this compound is designed for researchers developing novel therapeutic agents. While specific biological data for this exact compound may be limited, its close structural analogs, such as other substituted piperidines, are prominently featured in advanced research. For instance, similar Boc-protected piperidine compounds are utilized in the design and synthesis of potent Hsp90 C-terminal domain inhibitors, which are being investigated as a promising strategy for targeting triple-negative breast cancer (TNBC) and other challenging diseases . The Boc (tert-butoxycarbonyl) group is a standard protecting group for amines, offering stability during synthetic sequences and allowing for facile deprotection under mild acidic conditions to generate the free amine for further functionalization. This compound is supplied for research purposes. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 4-hydroxy-3-methylidenepiperidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3

InChI Key

OCLNDODUSKEADM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=C)C1)O

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of piperidine derivatives, which are crucial in drug development. These derivatives have been investigated for their potential therapeutic effects against neurological disorders, showcasing the compound's relevance in medicinal chemistry .

Biological Research

In biological contexts, this compound serves as a model for studying enzyme interactions and metabolic pathways involving piperidine derivatives. It has been shown to modulate enzyme activity, influencing various cellular processes. This makes it an important tool for researchers investigating the biochemical mechanisms underlying diseases.

Industrial Applications

Industrially, this compound is employed in the production of specialty chemicals and as a building block for various chemical processes. Its stability and reactivity make it suitable for use in diverse synthetic pathways .

Case Study 1: Neurological Disorder Treatment

Research has demonstrated that derivatives synthesized from this compound exhibit significant activity against neurological disorders. In one study, compounds derived from this intermediate were tested for their ability to inhibit specific enzymes associated with neurodegenerative diseases, showing promising results that warrant further investigation .

Case Study 2: Enzyme Interaction Studies

A study focused on the interaction of this compound with various enzymes revealed its potential as a modulator of enzymatic activity. The findings indicated that this compound could alter metabolic pathways, providing insights into its role in biological systems and its potential therapeutic applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes, receptors, or ion channels, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)

  • Structure : Boc-protected piperidine with a 4-methylpentyl chain at the 4-position.
  • Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate and Et₃N in dioxane/water (86% yield) .
  • Key Data :
    • 1H NMR : δ 3.70–3.40 (m, 2H, piperidine CH₂), 1.45 (s, 9H, Boc CH₃) .
    • HRMS : Confirmed molecular ion [M+H]+ at m/z 312.2532 .

Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)

  • Structure: Boc-protected piperidine with an amino group and pyridinyl substituent at the 4-position.
  • Properties :
    • Physical State : Light yellow solid .
    • Safety : Requires respiratory, hand, and eye protection during handling .
    • Molecular Formula : C₁₅H₂₃N₃O₂ (MW 277.36) .

Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

  • Structure : Pyrrolidine analog with hydroxymethyl and 4-methoxyphenyl substituents.
  • Properties: Molecular Formula: C₁₇H₂₅NO₄ (MW 307.4) . Safety: No known hazards under recommended handling conditions .

Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate

  • Structure: Boc-protected piperidine with amino and methyl groups at the 4- and 3-positions.
  • Properties :
    • Molecular Formula : C₁₁H₂₂N₂O₂ (MW 214.30) .

Key Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Molecular Weight Key Properties/Safety Notes
Target: 4-hydroxy-3-methylenepiperidine Piperidine 4-OH, 3-CH₂ N/A Data not available in sources
4-(4-methylpentyl)piperidine (3b) Piperidine 4-(4-methylpentyl) 312.25 High-yield synthesis (86%), stable Boc protection
4-amino-4-(pyridin-3-yl)piperidine Piperidine 4-NH₂, 4-pyridinyl 277.36 Light yellow solid; requires PPE
Pyrrolidine derivative Pyrrolidine 3-(hydroxymethyl), 4-(4-methoxyphenyl) 307.40 No known hazards; stable under storage
4-amino-3-methylpiperidine Piperidine 4-NH₂, 3-CH₃ 214.30 Lab-scale availability; no safety data

Reactivity and Functional Group Impact

  • Hydroxyl vs.
  • Methylene (CH₂) vs. Methyl (CH₃): The methylene group at the 3-position (target) introduces unsaturation, likely increasing electrophilic reactivity compared to saturated analogs like tert-butyl 4-amino-3-methylpiperidine-1-carboxylate .
  • Boc Protection Stability : All Boc-protected derivatives exhibit stability under mild conditions, as evidenced by the successful synthesis of 3b in aqueous dioxane .

Biological Activity

Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate (M4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a piperidine ring with a tert-butyl group, a hydroxy group, and a methylene bridge. Its molecular formula is C13H21N1O3C_{13}H_{21}N_{1}O_{3} with a molecular weight of approximately 213.2735 g/mol. The presence of the hydroxy group enhances its reactivity and potential interactions with biological molecules.

Research indicates that M4 may interact with various enzymes and receptors, influencing several biochemical pathways. Notably, it has shown inhibition of β-secretase 1 (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), which are critical targets in Alzheimer's disease treatment . Additionally, M4 demonstrated an ability to inhibit amyloid-beta (Aβ) aggregation by 85% at a concentration of 100 μM, suggesting its potential as a therapeutic agent against neurodegenerative conditions .

Protective Effects in Neurodegeneration

In vitro studies have shown that M4 possesses protective effects against Aβ-induced toxicity in astrocytes. This protection is associated with reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in neurodegenerative diseases . The compound's antioxidative properties further contribute to its neuroprotective effects by mitigating oxidative stress in neuronal cells .

Study on Alzheimer's Disease Models

In a scopolamine-induced Aβ aggregation model, M4 treatment resulted in significant reductions in Aβ plaque formation compared to untreated controls. The presence of Aβ plaques was assessed using Congo red staining, which indicated that both M4 and galantamine treatments led to lower plaque levels than the scopolamine group . These results underscore M4's potential utility in treating Alzheimer's disease.

Comparative Analysis

To better understand the uniqueness of M4, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

Compound NameMolecular FormulaSimilarity IndexUnique Features
Tert-butyl 4-methylenepiperidine-1-carboxylateC₁₁H₁₉NO₂0.85Lacks hydroxyl group
Tert-butyl 3-hydroxypiperidine-1-carboxylateC₁₁H₁₉NO₃0.89Different positioning of hydroxy group
(S)-tert-butyl 3-hydroxypiperidine-1-carboxylateC₁₁H₁₉NO₃0.89Stereochemical variation
Tert-butyl 4-vinylpiperidine-1-carboxylateC₁₂H₁₉NO₂0.78Contains vinyl group instead of methylene
(3R,4R)-rel-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylateC₁₂H₂₁N₂O₂0.84Contains amino group

The structural characteristics of M4, particularly the hydroxy and methylene groups, contribute to its distinct biological activity compared to similar compounds .

Synthesis and Applications

The synthesis of this compound typically involves multiple steps adaptable for laboratory or industrial applications. Its role as an intermediate in drug synthesis highlights its importance in medicinal chemistry.

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